molecular formula C8H13ClO2 B13696400 5-(4-Chlorobutyl)dihydrofuran-2(3H)-one

5-(4-Chlorobutyl)dihydrofuran-2(3H)-one

Cat. No.: B13696400
M. Wt: 176.64 g/mol
InChI Key: DRTYBIZTKHFFEU-UHFFFAOYSA-N
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Description

5-(4-Chlorobutyl)dihydrofuran-2(3H)-one: is an organic compound that belongs to the class of dihydrofurans It is characterized by a furan ring that is partially saturated and substituted with a 4-chlorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobutyl)dihydrofuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan and 4-chlorobutyl halide.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobutyl)dihydrofuran-2(3H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of more saturated dihydrofuran derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

5-(4-Chlorobutyl)dihydrofuran-2(3H)-one: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobutyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modifying Cellular Processes: Influencing cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

5-(4-Chlorobutyl)dihydrofuran-2(3H)-one: can be compared with other similar compounds, such as:

    5-(4-Bromobutyl)dihydrofuran-2(3H)-one: Similar structure but with a bromine atom instead of chlorine.

    5-(4-Methylbutyl)dihydrofuran-2(3H)-one: Substituted with a methyl group instead of chlorine.

    5-(4-Hydroxybutyl)dihydrofuran-2(3H)-one: Contains a hydroxyl group instead of chlorine.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

5-(4-chlorobutyl)oxolan-2-one

InChI

InChI=1S/C8H13ClO2/c9-6-2-1-3-7-4-5-8(10)11-7/h7H,1-6H2

InChI Key

DRTYBIZTKHFFEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CCCCCl

Origin of Product

United States

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